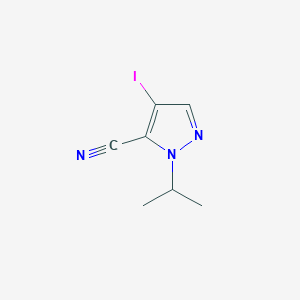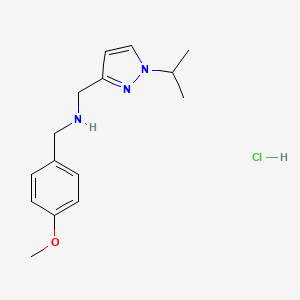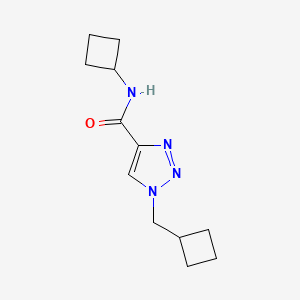![molecular formula C17H19N3S B12225445 7-(Butylsulfanyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B12225445.png)
7-(Butylsulfanyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Butylsulfanyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazolo[1,5-a]pyrimidine core with a butylsulfanyl group at position 7, a methyl group at position 5, and a phenyl group at position 3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Butylsulfanyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine can be achieved through various synthetic routes. One common method involves the reaction of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones. The reaction is typically carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
7-(Butylsulfanyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The butylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyrazolo[1,5-a]pyrimidine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted pyrazolo[1,5-a]pyrimidine derivatives.
Scientific Research Applications
7-(Butylsulfanyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of fluorescent probes and materials for optical applications.
Mechanism of Action
The mechanism of action of 7-(Butylsulfanyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
- 5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one
- Pyrazolo[3,4-d]pyrimidinone
- Benzylidene dihydropyrimidine
- Pyrano[2,3-d]pyrimidine
Uniqueness
7-(Butylsulfanyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the butylsulfanyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes. Additionally, the phenyl group at position 3 contributes to its aromaticity and stability .
Properties
Molecular Formula |
C17H19N3S |
|---|---|
Molecular Weight |
297.4 g/mol |
IUPAC Name |
7-butylsulfanyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C17H19N3S/c1-3-4-10-21-16-11-13(2)19-17-15(12-18-20(16)17)14-8-6-5-7-9-14/h5-9,11-12H,3-4,10H2,1-2H3 |
InChI Key |
LSDPJYYCXXEOMR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSC1=CC(=NC2=C(C=NN12)C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl}morpholine](/img/structure/B12225381.png)
![3-[4-(Fluoromethyl)piperidine-1-carbonyl]-4,5,6,7-tetrahydro-1,2-benzoxazole](/img/structure/B12225383.png)
![5,5,5-Trifluoro-4-(([(4-methylphenyl)sulfonyl]amino)methyl)pentanoic acid](/img/structure/B12225384.png)

![1-[1-(cyclopentylmethyl)-1H-1,2,3-triazole-4-carbonyl]piperidine](/img/structure/B12225390.png)

![7-(4-chlorophenyl)-3-(4-ethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B12225397.png)
![N-ethyl-4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidin-2-amine](/img/structure/B12225401.png)
![4-{2-cyclopropyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}morpholine](/img/structure/B12225403.png)

![1-[5-(3,5-Dimethyl-1,2-oxazol-4-yl)furan-2-yl]methanamine](/img/structure/B12225417.png)
![N-[(1,4-dioxan-2-yl)methyl]-N,2-dimethylpyrimidin-4-amine](/img/structure/B12225420.png)
![1-ethyl-N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride](/img/structure/B12225426.png)
